2-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]benzoic acid belongs to the class of 1,2,4-oxadiazole derivatives, specifically 1,2,4-oxadiazol-5-yl substituted benzoic acids. These compounds are of significant interest in medicinal chemistry due to their bioisosteric properties, acting as replacements for carboxylic acid groups in drug design []. The presence of the 3-chlorophenyl and benzoic acid moieties suggests potential for diverse biological activities and interactions.
2-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]benzoic acid is a compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing nitrogen and oxygen atoms. This specific compound features a benzoic acid moiety and a chlorophenyl substituent, contributing to its potential biological activities. Oxadiazole derivatives have garnered attention in medicinal chemistry due to their diverse pharmacological properties, including antibacterial, antitumor, and anti-inflammatory activities.
The compound can be classified under the broader category of 1,2,4-oxadiazoles, which are known for their therapeutic potential. The synthesis of oxadiazole derivatives typically involves reactions with hydrazines and carboxylic acids or their derivatives. This compound is particularly notable for its chlorophenyl group, which can influence its biological activity and reactivity.
The synthesis of 2-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]benzoic acid can be achieved through several synthetic pathways. A common method involves the cyclization of hydrazides derived from benzoic acid derivatives with appropriate reagents such as phosphorus oxychloride.
The molecular formula for 2-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]benzoic acid is . The structure consists of a benzoic acid functional group attached to a 1,2,4-oxadiazole ring substituted with a chlorophenyl group at position three.
The compound can undergo various chemical reactions typical of carboxylic acids and oxadiazoles:
For example, during esterification:
The mechanism by which 2-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]benzoic acid exerts its biological effects often involves interaction with specific biological targets such as enzymes or receptors. The oxadiazole moiety may enhance lipophilicity and facilitate membrane penetration.
The proposed mechanism includes:
The compound has potential applications in various scientific fields:
The 1,2,4-oxadiazole ring is a five-membered heterocycle featuring one oxygen and two nitrogen atoms within its aromatic structure. This arrangement confers exceptional metabolic stability and tunable physicochemical properties, making it a privileged scaffold in medicinal chemistry. The ring acts as a bioisostere for ester and amide functionalities, mitigating hydrolysis vulnerabilities while preserving spatial geometry for target binding [1] [5]. This stability is critical for oral bioavailability, as evidenced by 1,2,4-oxadiazole-containing drugs like Ataluren and Pleconaril [5].
Structurally, the scaffold permits extensive derivatization at the 3- and 5-positions. Electronegative atoms within the ring enable hydrogen-bonding interactions with biological targets (e.g., penicillin-binding proteins in bacteria), enhancing binding affinity and selectivity [2]. Computational studies confirm that substitutions modulate electronic density, influencing dipole moments and partition coefficients (LogP), thereby fine-tuning membrane permeability and distribution [4]. The scaffold's versatility is demonstrated in diverse therapeutic applications, including antibacterials targeting multidrug-resistant Staphylococcus aureus [2], antiparasitics against Leishmania [6], and antivirals [5].
Property | Value/Role | Impact on Drug Design |
---|---|---|
Aromaticity | Moderate (less than 1,3,4-isomer) [4] | Influences π-stacking interactions |
Dipole Moment | ~3.5–4.5 D [4] | Enhances solubility and target binding |
Metabolic Stability | High resistance to hydrolysis [1] [5] | Improves oral bioavailability and half-life |
Hydrogen Bond Acceptor | Two nitrogen atoms [2] | Facilitates interactions with enzymatic active sites |
LogP Modulation | Tunable via 3-/5-position substituents [5] | Optimizes membrane permeability and tissue distribution |
Benzoic acid derivatives, when integrated with 1,2,4-oxadiazoles, significantly enhance pharmacokinetic and pharmacodynamic properties. The carboxylic acid group (-COOH) enables salt formation, improving aqueous solubility critical for formulation and absorption [6]. This moiety also facilitates hydrogen-bond donation, augmenting target engagement, as seen in DNA gyrase inhibition by oxadiazole-benzimidazole hybrids [3].
Pharmacokinetically, benzoic acid contributes to favorable distribution profiles. SwissADME predictions for oxadiazole-benzoic acid hybrids (e.g., Ox1) indicate high gastrointestinal absorption due to optimal LogP (1.5–3.5) and topological polar surface area (TPSA < 80 Ų) [6]. The acidic group further permits plasma protein binding (90–99%), prolonging systemic exposure without excessive accumulation [2]. Mechanistically, benzoic acid moieties can mimic natural substrates in enzymes (e.g., β-glucuronidase), enhancing inhibitory potency [3]. In 2-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]benzoic acid, the ortho-positioned acid may restrict conformational flexibility, potentially optimizing target complementarity.
1,2,4-Oxadiazoles transitioned from synthetic curiosities to clinical agents over a century. Early applications focused on cough suppression (Oxolamine, 1960s) [5]. A breakthrough emerged with Pleconaril (2002), an antiviral featuring a 1,2,4-oxadiazole ring that binds picornavirus capsids, inhibiting viral uncoating [5]. Its development validated the scaffold's utility in infectious diseases.
Ataluren (2014) exemplifies targeted design: its oxadiazole core suppresses nonsense mutations in Duchenne muscular dystrophy by enabling ribosomal readthrough [5]. Agrochemically, Tioxazafen leverages the scaffold for nematode proteasome inhibition [8]. This evolution underscores the scaffold's adaptability:
Drug | Therapeutic Category | Target/Mechanism | Year Approved |
---|---|---|---|
Oxolamine | Antitussive | Cough reflex suppression | 1960s |
Pleconaril | Antiviral | Picornavirus capsid binding | 2002 |
Ataluren | Genetic Disorder | Nonsense mutation readthrough | 2014 |
Tioxazafen | Agrochemical | Nematode proteasome inhibition | 2015 |
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0